N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a pyrrolidine group and a methyl group, linked to an acetamide moiety through an ether linkage.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-5-7-16(8-6-14)12-20-17(24)13-25-18-11-15(2)21-19(22-18)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLYEGIBOTXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Pyrrolidine: The pyrrolidine group is introduced via nucleophilic substitution, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Ether Linkage Formation: The ether linkage is formed by reacting the pyrimidine derivative with an appropriate alkylating agent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalyst Selection: Using catalysts to improve reaction efficiency.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide: shares structural similarities with other pyrimidine derivatives and acetamide compounds.
2-Bromo-5-methylpyridine: Another pyrimidine derivative with different substituents.
Piperine: An alkaloid with a pyridine ring, known for its biological activity.
Uniqueness
Structural Features: The combination of a pyrimidine ring with a pyrrolidine group and an acetamide moiety through an ether linkage is unique.
Its diverse applications in chemistry, biology, medicine, and industry set it apart from other similar compounds.
Biological Activity
N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that has attracted significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring with a pyrrolidine group and a methyl group, linked to an acetamide moiety through an ether linkage. The IUPAC name of the compound is N-[(4-methylphenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide. Its chemical formula is and it has a molecular weight of 344.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate enzyme activity and cellular pathways by binding to various receptors or enzymes, potentially influencing inflammatory responses or cancer cell proliferation.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Signal Transduction Modulation : It may affect pathways involving nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are important in inflammation and immune responses.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of DNA synthesis .
Case Study:
A study evaluated the anticancer effects of various pyrimidine derivatives against A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that specific derivatives exhibited IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrimidine derivatives have been shown to suppress COX enzyme activity, leading to decreased production of pro-inflammatory mediators like prostaglandins .
Research Findings:
In vitro assays indicated that certain derivatives significantly inhibited COX-2 activity with IC50 values as low as 0.04 μmol, comparable to celecoxib, a known anti-inflammatory drug .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
